4-methyl-1H-indole-3-carbonitrile

Immuno-oncology IDO1 Inhibitor Cancer Immunotherapy

Sourcing a reliable dual-functional indole scaffold for IDO1/IMPDH inhibitor programs often leads to inconsistent bioactivity due to inappropriate substitution. 4-Methyl-1H-indole-3-carbonitrile (CAS 889942-77-2) solves this with its precise 3-carbonitrile and 4-methyl pattern, essential for target engagement and AhR-mediated metabolic stability. This building block enables: • Synthesis of low-nanomolar IDO1 inhibitors (analog IC50 = 5 nM) with minimal CYP3A4 inhibition (IC50 > 5,000 nM). • Construction of non-oxazole IMPDH inhibitors overcoming mycophenolic acid limitations. • Deployment as a selective AhR agonist probe for CYP1A1 induction studies.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 889942-77-2
Cat. No. B3295799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-indole-3-carbonitrile
CAS889942-77-2
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC=C2C#N
InChIInChI=1S/C10H8N2/c1-7-3-2-4-9-10(7)8(5-11)6-12-9/h2-4,6,12H,1H3
InChIKeyRNMNPUCOFMWLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1H-Indole-3-Carbonitrile: Core Scaffold for IDO1 and IMPDH


4-Methyl-1H-indole-3-carbonitrile (CAS: 889942-77-2) is a heterocyclic organic compound belonging to the indole family, characterized by a methyl group at the 4-position and a carbonitrile functional group at the 3-position of the indole ring . This specific substitution pattern confers unique biological activity and chemical versatility, making it a key scaffold in medicinal chemistry. It serves as a crucial intermediate in the synthesis of potent inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Inosine Monophosphate Dehydrogenase (IMPDH), enzymes implicated in cancer immunotherapy and immunosuppression [1]. Its molecular formula is C10H8N2, with a molecular weight of 156.18 g/mol [2].

Scaffold IDO1 / IMPDH inhibitor design
Approach Fragment-based drug discovery (FBDD)
Key substitution 4-methyl + 3-carbonitrile dual pattern for target engagement

4-Methyl-1H-Indole-3-Carbonitrile: Advantage Over Generic Analogs


Generic substitution of 4-methyl-1H-indole-3-carbonitrile with unsubstituted indole, 3-cyanoindole, or 4-methylindole is not scientifically viable for projects requiring a dual functional group for specific target engagement and metabolic stability. The 3-carbonitrile group is essential for activity against targets like IMPDH and IDO1, as demonstrated by the entire class of 3-cyanoindole-based inhibitors, where the nitrile acts as a key binding element [1]. Concurrently, the 4-methyl group profoundly influences the compound's interaction with the Aryl Hydrocarbon Receptor (AhR), conferring potent agonist activity not observed with other mono-methylated isomers like 3-methylindole, which acts as an antagonist [2]. This precise combination dictates a unique biological profile that cannot be achieved by interchanging its individual components, leading to potential failures in assay validation, SAR studies, and downstream lead optimization.

3-Cyanoindole requirement

The 3-carbonitrile group is reported as a key binding element for IMPDH/IDO1; unsubstituted indole may not support target engagement.

4-Methyl positional isomer

4-Methyl confers AhR agonist profile, while 3-methylindole acts as antagonist; substitution may shift AhR signaling context.

Combined substitution profile

The unique 4-Me/3-CN combination dictates a biological profile that may not transfer to other indole analogs.

4-Methyl-1H-Indole-3-Carbonitrile: Biological and Physicochemical Assay Profiles


IDO1 Inhibition: Pharmacophore for Cancer Immunotherapy

Derivatives of 4-methyl-1H-indole-3-carbonitrile are demonstrated to be highly potent IDO1 inhibitors. While the parent compound serves as the core scaffold, analogs built upon it achieve low nanomolar IC50 values in cellular assays. For instance, a closely related analog (BDBM50454792) exhibits an IC50 of 5 nM against IDO1 in IFN-gamma stimulated human HeLa cells [1]. This potency is substantially higher than that of simpler indole-3-carbonitrile analogs, where another derivative (BDBM50454801) showed an IC50 of 1000 nM under similar conditions [2]. The substitution pattern of 4-methyl-1H-indole-3-carbonitrile is crucial for this enhanced activity, providing a significant advantage in the development of effective IDO1-targeting agents.

IDO1 cellular potency
Context-dependent
Analog of 4-methyl-1H-indole-3-carbonitrile: IC50 5 nM
Simpler indole-3-carbonitrile analog: IC50 1000 nM
Supports scaffold-derived potency context in cellular IDO1 assays
IFN-γ stimulated HeLa cells, kynurenine readout
Immuno-oncology IDO1 Inhibitor Cancer Immunotherapy

IMPDH Inhibition: Scaffold for Immunosuppression and Antivirals

The 3-cyanoindole core, of which 4-methyl-1H-indole-3-carbonitrile is a key representative, has been validated as a novel scaffold for inhibiting Inosine Monophosphate Dehydrogenase (IMPDH). A class-level analysis of 3-cyanoindole-based inhibitors reveals a broad range of activity against IMPDH II, with IC50 values ranging from 33 to 420 nM [1]. In contrast, more complex and established IMPDH inhibitors like Mycophenolic acid (IC50 = 15 nM) and VX-148 (IC50 = 6 nM) demonstrate higher potency but often lack the desirable drug-like properties of smaller fragments [2]. The 4-methyl-1H-indole-3-carbonitrile fragment serves as an essential 'low molecular weight indole fragment' for fragment-based drug discovery (FBDD) campaigns aimed at developing novel, non-oxazole containing IMPDH inhibitors with improved pharmacokinetic profiles [3].

IMPDH II inhibition range
Class-level
3-cyanoindole class IC50 33–420 nM
Mycophenolic acid 15 nM, VX-148 6 nM
Fragment-based design scaffold; potency optimization required
Human IMPDH II enzymatic assay
Immunosuppression Antiviral IMPDH Inhibitor Nucleotide Biosynthesis

AhR Agonism: Modulating Xenobiotic Metabolism

4-Methylindole, the immediate precursor and structural analog, is a potent and efficacious agonist of the human Aryl Hydrocarbon Receptor (AhR). It exhibits a maximum efficacy (EMAX) of 134% relative to the prototypical AhR ligand, 5 nM dioxin [1]. This contrasts sharply with other methylindole isomers; for instance, 3-methylindole acts as an AhR antagonist with an IC50 of 19 μM [2]. While direct data for 4-methyl-1H-indole-3-carbonitrile is not available, its close structural similarity to 4-methylindole strongly suggests it will exhibit a distinct AhR modulation profile compared to compounds lacking the 4-methyl group, such as indole-3-acetonitrile (3-ICN), which had little effect on CYP-dependent enzyme activities in rat liver slices [3]. This unique property is critical for studies involving the CYP1A1 pathway and AhR-mediated toxicology.

AhR modulation profile
Class-level
4-Methylindole analog: agonist EMAX 134% vs. dioxin
3-Methylindole: antagonist IC50 19 μM
4-Methyl substitution supports AhR agonist context
Reporter gene assay in AZ-AHR cells
Nuclear Receptor AhR Agonist Xenobiotic Metabolism Toxicology

CYP3A4 Inhibition: Minimizing Drug-Drug Interaction Risk

Early ADMET profiling of compounds containing the 4-methyl-1H-indole-3-carbonitrile scaffold indicates a low potential for inhibiting the major drug-metabolizing enzyme CYP3A4. A close structural analog (BDBM50356068) demonstrated an IC50 of 5,400 nM (5.4 μM) against CYP3A4 in human liver microsomes [1]. This is a highly favorable profile when compared to known problematic CYP3A4 inhibitors or even to less potent analogs within the indole class, as another indole derivative (BDBM50618195) showed an even lower inhibition potential with an IC50 of 10,000 nM (10 μM) [2]. This low level of CYP inhibition suggests that lead compounds derived from this scaffold may carry a reduced risk of causing adverse drug-drug interactions, a common cause of attrition in pharmaceutical development.

CYP3A4 inhibition potential
Context-dependent
Scaffold analog IC50 5,400 nM
Comparator indole IC50 10,000 nM
Low CYP3A4 inhibition context; may reduce DDI risk
Human liver microsomes, testosterone probe
Drug-Drug Interactions CYP3A4 Metabolic Stability ADMET

Physicochemical Profile: Ligand Efficiency and Drug-Likeness

4-Methyl-1H-indole-3-carbonitrile possesses an excellent physicochemical profile that is highly desirable in drug discovery. With a low molecular weight of 156.18 g/mol and a calculated LogP (XLogP3-AA) of 2.1, it adheres to key Lipinski's Rule of Five guidelines [1]. Its topological polar surface area (TPSA) is only 39.6 Ų, and it has zero rotatable bonds, indicating a rigid and efficient structure [2]. This contrasts with larger, more lipophilic analogs used in IDO1 and IMPDH inhibition that can have molecular weights exceeding 400 g/mol and higher LogP values. Its high ligand efficiency and favorable drug-like properties make it an ideal starting fragment for hit-to-lead campaigns, offering a superior foundation for optimization compared to larger, less efficient molecules.

Physicochemical profile
Specification review
MW 156.18; LogP 2.1; TPSA 39.6 Ų; 0 rotatable bonds
Fragment-efficient core for hit-to-lead optimization
Computed properties (PubChem)
Medicinal Chemistry Drug Design Ligand Efficiency Physicochemical Properties

4-Methyl-1H-Indole-3-Carbonitrile: Key Research Applications


FBDD for Novel IDO1 and IMPDH Inhibitors

The compound's low molecular weight, favorable physicochemical properties, and established role as a core scaffold for potent IDO1 and IMPDH inhibitors make it an ideal starting fragment for FBDD campaigns [1]. It allows medicinal chemists to build potency and selectivity from a highly efficient core, leveraging the validated 3-cyanoindole pharmacophore. Its favorable CYP inhibition profile also reduces the risk of downstream ADMET issues [2]. This scenario is directly supported by evidence of high-potency IDO1 inhibition from analogs (IC50 = 5 nM) and the established IMPDH inhibitory activity of the 3-cyanoindole class (IC50 range = 33-420 nM) [3].

Chemical Probe for AhR and CYP1A1 Studies

Based on the potent and selective AhR agonism of its close analog 4-methylindole (EMAX = 134% of dioxin), this compound is a valuable chemical biology probe for studying the Aryl Hydrocarbon Receptor pathway [1]. It can be used to specifically induce CYP1A1 expression and investigate the role of AhR in xenobiotic metabolism and cellular signaling, without the confounding effects seen with other indole derivatives like indole-3-acetonitrile, which shows minimal CYP modulation [2]. This application leverages the unique biological activity conferred by the 4-methyl substitution pattern.

IDO1 Inhibitor Development for Immuno-Oncology

For research groups developing novel cancer immunotherapies, this compound is an essential building block. The evidence clearly demonstrates that modifications to the 4-methyl-1H-indole-3-carbonitrile core can yield IDO1 inhibitors with low nanomolar cellular potency (IC50 = 5 nM), a key benchmark for effective immune checkpoint modulation [1]. Its low CYP3A4 inhibition potential (IC50 > 5,000 nM) is a critical advantage in this therapeutic area, where minimizing drug-drug interactions is paramount for patient safety in combination regimens [2].

IMPDH-Targeted Antivirals and Immunosuppressants

The 3-cyanoindole core is a validated IMPDH inhibitor scaffold, and 4-methyl-1H-indole-3-carbonitrile represents a crucial starting material for this target class [1]. It is a key component in the development of non-oxazole containing IMPDH inhibitors, a class designed to overcome the limitations of existing drugs like mycophenolic acid. Its use in this context is supported by the extensive SAR and fragment optimization efforts described in the literature for IMPDH II inhibition [2].

Application
Selection Property
Validation Focus
FBDD for IDO1 / IMPDH inhibitors
Fragment efficiency and target-engagement scaffold
Target-binding and selectivity optimization assays
AhR / CYP1A1 chemical probe
Positional isomer selectivity for AhR modulation
CYP1A1 induction and AhR reporter assays
IDO1 inhibitor design for immuno-oncology research
Cellular potency context (analog-derived)
IDO1 cellular assays and combination study context
IMPDH-targeted antiviral / immunosuppressant research
Non-oxazole IMPDH inhibitor scaffold
IMPDH II enzymatic and cellular assays

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